molecular formula C22H22N2OS B2946344 (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione CAS No. 391890-75-8

(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Cat. No. B2946344
CAS RN: 391890-75-8
M. Wt: 362.49
InChI Key: COTRQNJQGBHNIG-UHFFFAOYSA-N
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Description

“(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione” is a chemical compound. It’s related to a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties: Piperazine derivatives have been explored for their antimicrobial properties. For instance, certain 1,2,4-triazole derivatives, including those with piperazine moieties, have demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Modification

  • Sulfomethylation of Macrocycles: The sulfomethylation process, involving piperazine and polyazamacrocycles, provides a route to synthesize mixed-side-chain macrocyclic chelates. This technique is pivotal in creating structures for potential applications in bioconjugation and drug development (van Westrenen & Sherry, 1992).

Potential CNS Agents

  • Central Nervous System Agents: Research has been conducted on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This highlights the interest in piperazine derivatives for developing treatments targeting the CNS (Bauer et al., 1976).

Antipsychotic Profile

  • Antipsychotic Drugs: Modifications of piperazine-linked phthalimide and isoindolinone derivatives have been studied for their potential as antipsychotic agents. The research investigates the impact of linking bridge modifications on the biological activity, which is crucial for the development of new therapeutic agents (Norman, Minick, & Rigdon, 1996).

Synthesis and Characterization of Novel Derivatives

  • Biginelli Reaction Derivatives: The Biginelli reaction has been employed to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating the versatility of piperazine in synthesizing a wide range of chemical compounds (Bhat et al., 2018).

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(5-phenylfuran-2-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-17-7-5-6-10-19(17)23-13-15-24(16-14-23)22(26)21-12-11-20(25-21)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTRQNJQGBHNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

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